molecular formula C19H27N3O B4231018 N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide

N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B4231018
M. Wt: 313.4 g/mol
InChI Key: CLOWUFKXQWNTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide, also known as Bicuculline, is a potent antagonist of the GABA receptor. It is a bicyclic compound that is commonly used in scientific research to study the mechanisms of action of the GABA receptor and its effects on the nervous system.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents the inhibitory effects of GABA, leading to increased neural activity. This increased activity can lead to seizures and other neurological effects.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide has a variety of biochemical and physiological effects on the nervous system. It can cause seizures, convulsions, and other neurological effects. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide is a potent and specific antagonist of the GABA receptor, making it a valuable tool for studying the effects of increased neural activity. However, its effects on the nervous system can be unpredictable and potentially dangerous, making it important to use caution when working with this compound.

Future Directions

There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is the study of its effects on different types of neurons and neurotransmitters. Another area of interest is the development of new compounds that can selectively target specific subtypes of the GABA receptor. Overall, N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide continues to be an important tool for studying the mechanisms of action of the GABA receptor and its effects on the nervous system.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide is widely used in scientific research to study the mechanisms of action of the GABA receptor. It is commonly used as a tool to block the inhibitory effects of GABA on the nervous system, allowing researchers to study the effects of increased neural activity. N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide has been used to study a variety of neurological disorders, including epilepsy, anxiety, and depression.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(20-18-13-15-6-7-16(18)12-15)14-21-8-10-22(11-9-21)17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOWUFKXQWNTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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